N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
Description
2-Benzofurancarboxamide,N-[[4-(dimethylamino)phenyl]methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) is a complex organic compound with a unique structure that includes a benzofuran ring, a dimethylamino group, and a thienyl group.
Properties
Molecular Formula |
C24H28N2O4S |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H28N2O4S/c1-16-5-10-21-17(2)23(30-22(21)13-16)24(27)26(20-11-12-31(28,29)15-20)14-18-6-8-19(9-7-18)25(3)4/h5-10,13,20H,11-12,14-15H2,1-4H3 |
InChI Key |
BGWCJDAUCXSUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The dimethylamino and thienyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Benzofurancarboxamide,N-[[4-(dimethylamino)phenyl]methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. These interactions can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-Benzofurancarboxamide,N-[[4-(dimethylamino)phenyl]methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) include other benzofuran derivatives and thiazole derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall structure. The uniqueness of 2-Benzofurancarboxamide,N-[[4-(dimethylamino)phenyl]methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) lies in its combination of a benzofuran ring with a dimethylamino and thienyl group, which imparts distinct chemical and biological properties .
Biological Activity
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H26N2O4S
- Molecular Weight : 402.507 g/mol
- CAS Number : 620560-61-4
- Density : 1.3 g/cm³
- Boiling Point : 658.2 °C at 760 mmHg
- LogP : 1.80
Antiviral Activity
Research indicates that compounds structurally similar to this compound exhibit significant antiviral properties, particularly against HIV. A study demonstrated that modifications to the benzyl and pyridinone structures resulted in enhanced activity against various HIV strains, including resistant mutants .
The proposed mechanism involves the inhibition of HIV reverse transcriptase (RT), a crucial enzyme in the viral replication process. Molecular modeling studies suggest that the compound binds effectively to the RT enzyme, disrupting its function and preventing viral replication .
Study 1: In Vitro Activity Against HIV
In a comparative analysis of several compounds, including this compound, researchers found that this compound showed promising activity against wild-type HIV as well as multiple mutant strains. The IC50 values indicated sub-micromolar potency against resistant strains, highlighting its potential as a lead compound for further development .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR study evaluated various analogs of the compound to determine the influence of structural modifications on biological activity. It was found that specific substitutions at the C-5 and C-6 positions significantly enhanced antiviral efficacy. Compounds with longer nonpolar chains or additional hydroxymethyl groups demonstrated improved binding affinity to RT .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling the benzofuran-2-carboxamide core with functionalized tetrahydrothiophene and dimethylaminobenzyl moieties. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution reactions between the benzofuran and tetrahydrothiophene sulfone groups .
- Catalysis : Employ coupling agents like EDCI/HOBt for amide bond formation between intermediates.
- Purification : Optimize column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound. Yield improvements (>70%) are achievable via microwave-assisted synthesis under controlled temperature (80–100°C) .
Q. How can the purity and structural integrity of this compound be validated analytically?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/water with 0.1% TFA), UV detection at 254 nm to assess purity (>98%) .
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamino protons at δ 2.8–3.2 ppm, benzofuran aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 499.2) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store as a crystalline solid at -20°C under inert gas (argon) to prevent oxidation of the dimethylamino group and sulfone moiety. Stability studies indicate >95% integrity over 5 years when protected from light and moisture .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the compound’s inhibition of specific enzymatic targets (e.g., kinases or proteases)?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., ADP-Glo™ for kinases) with recombinant enzymes.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, calculate IC50 values using nonlinear regression (GraphPad Prism).
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) and validate target engagement via SPR (surface plasmon resonance) .
Q. What computational strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pocket of kinases). Focus on hydrogen bonding with the benzofuran carbonyl and hydrophobic interactions with dimethylamino groups .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and topological indices to predict bioactivity across derivative libraries .
Q. How can contradictions in experimental data (e.g., divergent IC50 values across studies) be resolved?
- Methodological Answer :
- Replication : Repeat assays under standardized conditions (pH, temperature, buffer composition) to rule out technical variability.
- Meta-Analysis : Use statistical tools (e.g., Bland-Altman plots) to compare datasets and identify outliers.
- Orthogonal Validation : Confirm activity via alternative methods (e.g., cellular thermal shift assays for target engagement) .
Q. What in vivo models are suitable for studying the compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Models : Administer orally (10–50 mg/kg) or intravenously (5–20 mg/kg) to measure Cmax, Tmax, and AUC. Use LC-MS/MS for plasma quantification.
- Toxicity Screening : Conduct acute toxicity studies (OECD 423) with histopathology of liver/kidney tissues. Monitor biomarkers (ALT, creatinine) .
Q. How can metabolic pathways of this compound be elucidated using advanced techniques?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
